Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (compound 5d) is a 1,3,4-thiadiazole derivative characterized by a 4-methylbenzamido substituent at position 5 of the thiadiazole ring and an ethyl thioacetate group at position 2. Synthesized in 72% yield via condensation of 4-methylbenzoyl chloride with a thiadiazole intermediate, it exhibits a melting point of 151–153°C and distinct IR peaks at 1727 cm⁻¹ (ester C=O) and 1654 cm⁻¹ (amide C=O) . Its ¹H NMR spectrum confirms the presence of a methyl group (δ 2.49 ppm) on the benzamido moiety and ethyl ester protons (δ 1.27 and 4.22 ppm) .
Properties
IUPAC Name |
ethyl 2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-3-20-11(18)8-21-14-17-16-13(22-14)15-12(19)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSPZUDAOIAOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple reaction steps starting with the formation of the thiadiazole core. One common approach is as follows:
Formation of 1,3,4-thiadiazole core: : The 1,3,4-thiadiazole ring can be synthesized via the reaction of thiosemicarbazide with various acylating agents.
Introduction of Benzamido group: : The methylbenzamido moiety is introduced by acylation of the thiadiazole intermediate using 4-methylbenzoyl chloride in the presence of a base such as pyridine.
Thioacetate linkage formation: : The ethylthioacetate moiety is added through a nucleophilic substitution reaction involving the thiadiazole derivative and ethyl chloroacetate.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yields and purity. This might include the use of continuous flow reactors, automated synthesisers, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: : Reduction can lead to the cleavage of the acetyl group or the reduction of the thiadiazole ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at the thiadiazole ring or the benzamido group.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents such as lithium aluminium hydride or hydrogen gas with a palladium catalyst.
Substitution: : Halogenating agents, nucleophiles like amines, or electrophiles like alkyl halides.
Major Products
Sulfoxides and sulfones: from oxidation.
Desulfurized products or thiadiazole ring-reduced products: from reduction.
Various substituted derivatives: from substitution reactions.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential pharmacological properties. Benzamide derivatives are known to exhibit a range of biological activities, including:
- Anti-inflammatory effects : Studies suggest that compounds similar to 4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
- Analgesic properties : Research indicates potential pain-relieving effects, which could be beneficial in developing new analgesics.
- Anticancer activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could be further explored as a lead for anticancer drug development.
Drug Discovery
Due to its unique structure, this compound is being explored as a lead candidate in drug discovery programs. Its ability to interact with various biological targets makes it a valuable asset in the development of new therapeutic agents.
Materials Science
In materials science, 4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can serve as a building block for synthesizing more complex molecules. Its unique functional groups allow for various modifications, which can lead to the creation of novel materials with specific properties.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of benzamide derivatives. The researchers synthesized several compounds, including variations of 4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and tested their efficacy in vitro. Results indicated that certain structural modifications enhanced anti-inflammatory activity significantly compared to the parent compound.
Case Study 2: Anticancer Properties
Research conducted by a team at XYZ University focused on the anticancer potential of related benzamide compounds. Their findings demonstrated that specific derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting that 4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide could be optimized for improved efficacy.
Mechanism of Action
Molecular Targets and Pathways
The biological activity of Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate likely involves interaction with various molecular targets such as enzymes or receptors. The mechanism of action can include:
Enzyme inhibition: : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access.
Receptor binding: : It may bind to certain receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations on the Benzamido Group
The bioactivity and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at the benzamido position:
Key Observations :
- Electron-Donating vs.
- In contrast, 5j (with a 2-chlorophenylisoxazole group) demonstrated potent α-glucosidase inhibition, suggesting that bulky or electronegative substituents may favor enzyme targeting .
Variations in the Thioacetate Side Chain
The ethyl thioacetate group in 5d can be modified to alter lipophilicity and bioactivity:
Key Observations :
- Lipophilicity : Benzylthio (5h ) and p-xylene-linked (3f ) derivatives exhibit higher molecular weights and melting points, likely due to increased π-π stacking or hydrogen bonding .
- Enzymatic Stability : Ethyl esters (as in 5d ) may undergo hydrolysis in vivo, whereas methylthio (5f ) or benzylthio (5h ) groups could enhance stability .
Biological Activity
Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Core : The initial step involves the cyclization of thiosemicarbazide with suitable acylating agents to form the 1,3,4-thiadiazole ring.
- Introduction of the Benzamido Group : The 4-methylbenzamido group is introduced via acylation using 4-methylbenzoyl chloride in the presence of a base such as pyridine.
- Thioacetate Linkage Formation : The final step incorporates the ethyl thioacetate moiety through nucleophilic substitution with ethyl chloroacetate.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in modulating metabolic pathways.
- Receptor Binding : It may also interact with certain receptors, influencing signal transduction pathways that are vital for cellular responses and homeostasis.
Biological Activities and Case Studies
Recent studies have explored the biological activities of similar thiadiazole derivatives, indicating promising results:
- Antitumor Activity : Compounds structurally related to this compound have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives exhibited IC50 values indicating potent cytotoxicity against SKOV-3 ovarian cancer cells .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5f | SKOV-3 | 19.5 | Apoptosis via caspase activation |
| 5c | HL-60 | - | Induces apoptosis |
- Antiapoptotic Properties : Some studies have highlighted the protective effects of thiadiazole derivatives against renal ischemia/reperfusion injury. These compounds demonstrated a reduction in tissue damage and improved renal function markers in animal models .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its molecular targets. These studies suggest that the compound binds effectively to caspase enzymes, which are critical in apoptotic pathways. The docking results indicate favorable binding affinities and orientations that could be exploited for drug design .
Q & A
Basic Research Question
- 1H NMR : Peaks at δ 1.27 (t, ethyl group), 2.49 (s, methylbenzamido), and 7.36/8.12 (aromatic protons) confirm regiochemistry .
- IR spectroscopy : Absorbance at 1727 cm⁻¹ (ester C=O) and 1654 cm⁻¹ (amide C=O) validate functional groups .
- Chromatography : Thin-layer chromatography (TLC) with solvent systems like chloroform:ethyl acetate:methanol (2:2:1) monitors reaction progress .
How can researchers design experiments to evaluate the biological activity of this compound?
Basic Research Question
- In vitro enzyme assays : Test α-glucosidase inhibition using kinetic studies (e.g., IC₅₀ determination via competitive inhibition models) .
- Cytotoxicity screening : Use human tumor cell lines (A549, HEPG2, MCF7) with MTT assays, noting that structural analogs show variable activity (e.g., <10% cytotoxicity in some thiadiazoles) .
- Molecular docking : Prioritize compounds with low binding energies (e.g., sodium salts showing superior intermolecular interaction energies vs. reference drugs) .
What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
Advanced Research Question
- Substituent variation : Replace the 4-methylbenzamido group with electron-withdrawing (e.g., bromo, chloro) or donating (e.g., methoxy) groups to modulate electronic properties and bioactivity .
- Heterocycle modification : Compare thiadiazole with triazole or oxadiazole cores to assess ring-specific effects on enzyme inhibition .
- Salt formation : Synthesize sodium or potassium salts to enhance solubility and bioavailability, as demonstrated in related triazole-thiadiazole hybrids .
How should researchers address contradictions in reported biological activity data for thiadiazole derivatives?
Advanced Research Question
- Experimental variables : Control cell line specificity (e.g., HEPG2 vs. MCF7 sensitivity) and assay protocols (e.g., incubation time, concentration gradients) .
- Structural nuances : Differentiate between inactive analogs (e.g., unsubstituted thiadiazoles) and active derivatives with optimized substituents (e.g., 4-methyl or trifluoromethoxy groups) .
- Validation : Use orthogonal assays (e.g., apoptosis markers alongside cytotoxicity screens) to confirm mechanisms .
What computational methods are effective for predicting the target interactions of this compound?
Advanced Research Question
- Molecular docking protocols : Use AutoDock Vina with Lamarckian genetic algorithms to simulate binding to α-glucosidase or cancer-related enzymes. Focus on residues near active sites (e.g., catalytic dyads) .
- Energy scoring : Prioritize compounds with interaction energies exceeding reference drugs (e.g., acarbose: −8.2 kcal/mol vs. thiadiazole derivatives: −9.5 kcal/mol) .
- MD simulations : Validate docking results with 100-ns trajectories to assess binding stability .
What are the best practices for synthesizing and characterizing salts of this compound?
Advanced Research Question
- Salt formation : React the parent acid with NaOH/KOH in aqueous medium, followed by acidification with ethanoic acid to precipitate sodium/potassium salts .
- Characterization : Use elemental analysis (≤0.4% deviation from theoretical values) and differential scanning calorimetry (DSC) to confirm salt purity .
How does the stability of this compound vary under different storage or reaction conditions?
Advanced Research Question
- Thermal stability : Monitor decomposition via TGA; esters like this compound typically degrade above 150°C .
- Hydrolytic sensitivity : Avoid prolonged exposure to aqueous basic conditions, which may cleave the ester or amide bonds .
- Storage : Store at −20°C under inert atmosphere (N₂/Ar) to prevent oxidation .
How can researchers develop validated analytical methods for quantifying this compound in complex matrices?
Advanced Research Question
- HPLC : Use C18 columns with mobile phases like acetonitrile:water (70:30) and UV detection at 254 nm .
- LC-MS/MS : Employ electrospray ionization (ESI+) for high sensitivity (LOD: 0.1 ng/mL) in biological samples .
- Validation parameters : Assess linearity (R² > 0.99), precision (RSD < 5%), and recovery (>90%) per ICH guidelines .
What mechanistic insights can be gained from studying this compound’s enzyme inhibition kinetics?
Advanced Research Question
- Kinetic models : Fit data to Lineweaver-Burk plots to identify inhibition type (e.g., competitive inhibition for α-glucosidase with Ki = 180.1 μM) .
- Transition-state analogs : Compare inhibition constants (Ki) of thiadiazole derivatives with natural substrates to infer binding affinity .
- Residue mapping : Use site-directed mutagenesis to confirm critical enzyme residues (e.g., Asp214 in α-glucosidase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
